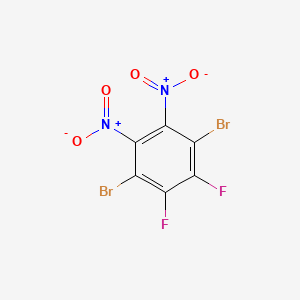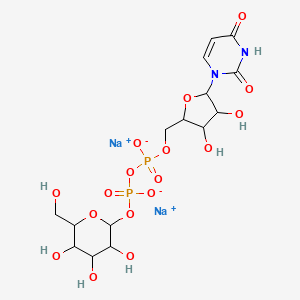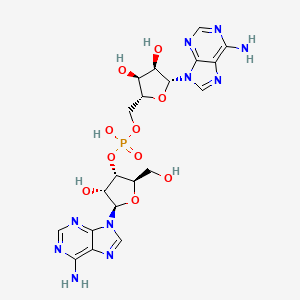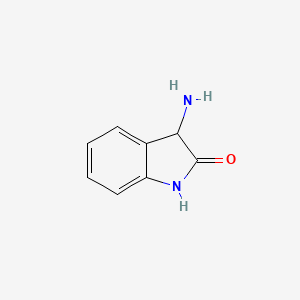
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene is an organic compound with the molecular formula C6Br2F2N2O4. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and nitro groups. This compound is known for its high chemical reactivity due to the presence of multiple electron-withdrawing groups.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene can be synthesized through a multi-step organic synthesis process. One common method involves the bromination, fluorination, and nitration of a suitable benzene derivative. The reaction conditions typically involve:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Fluorination: Employing fluorine gas (F2) or a fluorinating agent like sulfur tetrafluoride (SF4).
Nitration: Utilizing a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: To ensure efficient mixing and reaction control.
High-purity reagents: To minimize impurities and side reactions.
Strict temperature and pressure control: To optimize yield and safety.
化学反应分析
Types of Reactions
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: Due to the presence of electron-withdrawing groups, the compound is highly reactive towards nucleophiles.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in an appropriate solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Nucleophilic substitution: Substituted derivatives where the bromine or fluorine atoms are replaced by nucleophiles.
Reduction: Amino derivatives where the nitro groups are converted to amino groups.
Oxidation: Oxidized derivatives, although these are less common.
科学研究应用
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its reactive nature.
Medicine: Investigated for potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene involves its interaction with nucleophiles and electrophiles. The electron-withdrawing groups (bromine, fluorine, and nitro) make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological studies or polymerization in industrial processes.
相似化合物的比较
Similar Compounds
- 1,4-Dibromo-2,5-difluorobenzene
- 1,4-Dibromo-2,3-difluorobenzene
- 1,4-Dibromo-2,3-dinitrobenzene
Uniqueness
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This combination imparts high reactivity and specificity in chemical reactions, making it valuable in various scientific and industrial applications. The presence of multiple electron-withdrawing groups enhances its reactivity compared to similar compounds with fewer or different substituents.
属性
IUPAC Name |
1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2F2N2O4/c7-1-3(9)4(10)2(8)6(12(15)16)5(1)11(13)14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPXRWUFGRCZCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)Br)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2F2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)






